molecular formula C18H18N2O2S B2962823 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide CAS No. 687570-17-8

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide

Cat. No.: B2962823
CAS No.: 687570-17-8
M. Wt: 326.41
InChI Key: NPQPYCILAYVQJH-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide (CAS 687570-17-8) is a sulfur-containing indole derivative with the molecular formula C₁₈H₁₈N₂O₂S and a molecular weight of 326.41 g/mol . Its structure comprises a 1H-indole moiety linked via a sulfanyl (thioether) group to an ethylamine chain, which is further connected to a phenoxyacetamide group (SMILES: O=C(COc1ccccc1)NCCSc1c[nH]c2c1cccc2) . Indole derivatives are well-documented in pharmaceutical research due to their roles in enzyme inhibition, receptor modulation, and natural product synthesis.

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(13-22-14-6-2-1-3-7-14)19-10-11-23-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQPYCILAYVQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide typically involves the reaction between tryptamine and phenoxyacetic acid derivatives. A common method for preparing amides is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxyacetamide group can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogues and Key Features

Below is a comparative analysis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide and related compounds, focusing on molecular properties, substituents, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes Reference
This compound C₁₈H₁₈N₂O₂S 326.41 Indole, sulfanyl-ethyl linker, phenoxyacetamide Hypothesized MAO interaction (structural analogy)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 278.34 Indole, acetamide, phenethyl group Intermediate for nitrogen heterocycles/alkaloids
2-(4-Methoxyphenoxy)acetamide (Compound 12) C₉H₁₁NO₃ 181.19 Phenoxyacetamide with methoxy substituent MAO-A inhibitor (SI = 245)
2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide C₂₅H₂₃N₂O₂S 416.54 Methoxy, methyl, phenylsulfanyl indole, methylphenyl acetamide Increased lipophilicity (logP ~5.0 estimated)
N-[2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide (D380-0331) C₂₅H₂₄N₂O₃ 400.48 Indole, 4-methoxyphenyl, phenoxyacetamide logP 4.37; higher molecular weight
N-[2-(5-Fluoro-2-Phenyl-1H-Indol-3-Yl)Ethyl]Acetamide C₁₈H₁₇FN₂O 296.33 Fluorinated indole, acetamide, phenyl group Potential enhanced binding affinity

Analysis of Structural and Functional Differences

Sulfur vs. Oxygen Linkers: The sulfanyl (thioether) group in the target compound may confer greater metabolic stability compared to oxygen-based linkers (e.g., ethers or esters) .

Phenoxyacetamide Moieties: The phenoxyacetamide group is shared with MAO inhibitors like compound 21 (IC₅₀ MAO-A = 0.018 μM) from . This suggests the target compound may interact with MAOs, though direct evidence is lacking. Substituents on the phenyl ring (e.g., methoxy in compound 12) enhance specificity for MAO-A .

Indole Modifications :

  • Fluorination () or sulfonyl substitutions () on the indole ring can drastically alter electronic properties and bioavailability. The unmodified indole in the target compound may favor π-π stacking interactions in biological systems .

Lipophilicity and logP :

  • The target compound’s logP is estimated to be moderate (~4.3–4.5), comparable to D380-0331 (logP 4.37) . Compounds with higher logP (e.g., ) may exhibit better membrane permeability but poorer aqueous solubility.

Biological Activity

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

The compound is synthesized through various methods that typically involve the reaction of indole derivatives with phenoxyacetic acid under specific conditions. The general structure consists of an indole moiety linked to a phenoxyacetamide, which is known for its diverse biological activities.

Biological Activity

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, comparable to established chemotherapeutics.

Cell Line IC50 (µM) Reference
HCT-15 (Colon Carcinoma)1.61 ± 1.92
Jurkat (Leukemia)1.98 ± 1.22

2. Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Comparative studies with standard anti-inflammatory drugs have shown that this compound exhibits competitive inhibition profiles.

Compound IC50 (µM) Activity Type
Celecoxib0.89COX Inhibition
This compound0.72COX Inhibition

3. Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, the compound has demonstrated antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in various diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications in the indole and phenoxy groups can significantly affect potency and selectivity:

  • Indole Substituents : Variations in substituents on the indole ring have been shown to enhance anticancer activity.
  • Phenoxy Group Modifications : Altering the phenoxy group can improve COX inhibitory effects and reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A study assessed the compound's effect on HCT-15 colon carcinoma cells, revealing a potent cytotoxic effect with an IC50 value significantly lower than many existing treatments.
  • In Vivo Models : Animal models have been used to evaluate anti-inflammatory effects, showing promising results in reducing paw edema compared to control groups treated with standard NSAIDs.

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